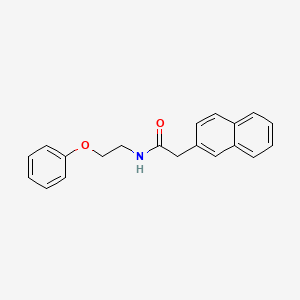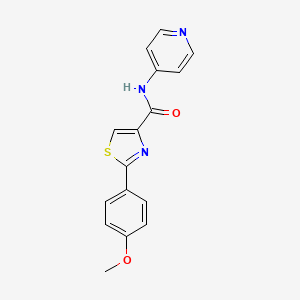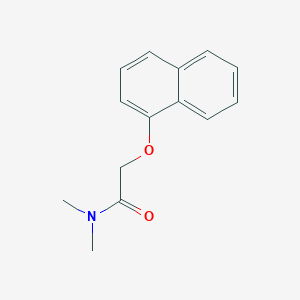
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide, also known as PPNB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of interesting properties, including anti-inflammatory, anticancer, and antifungal activities. In
Mécanisme D'action
The mechanism of action of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and antifungal activities, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have antioxidant activity. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have neuroprotective effects, with studies showing that it can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide in lab experiments is its broad range of activities. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to exhibit anti-inflammatory, anticancer, antifungal, antioxidant, and neuroprotective activities, making it a versatile compound for studying various biological processes. However, one limitation of using 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is its potential toxicity. Some studies have reported that 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. One area of interest is the development of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide-based therapeutics for the treatment of inflammatory diseases, cancer, and fungal infections. Another area of interest is the investigation of the molecular mechanisms underlying the various activities of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. Additionally, further studies are needed to determine the safety and toxicity of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide involves the reaction of 4-pyrazol-1-ylbenzoic acid with pyridine-4-carboxylic acid and thionyl chloride in the presence of triethylamine. The resulting product is then treated with an amine to form 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. This synthesis method has been optimized for high yield and purity, and has been used in many studies of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide.
Applications De Recherche Scientifique
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been the subject of extensive research for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLBFXCMOTEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)

![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)
![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)



![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)